2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one
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Overview
Description
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one typically involves multiple steps. One common method involves the Horner-Wadsworth-Emmons reaction, where an α-alkoxy p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone in the presence of a base and an organic solvent. The resulting derivative undergoes hydrolysis under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
- 2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)-quinoline-4-carboxylic acid
Uniqueness
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is unique due to its combination of a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
918873-25-3 |
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Molecular Formula |
C18H19ClO2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C18H19ClO2/c19-15-8-6-14(7-9-15)18(10-11-18)17(21)12-13-4-2-1-3-5-16(13)20/h4,6-9H,1-3,5,10-12H2 |
InChI Key |
YYVSFLOGOMBLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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